molecular formula C29H25N B14322877 6-(2,2-Diphenylethenyl)-1-phenyl-1,2,3,4-tetrahydroquinoline CAS No. 105434-80-8

6-(2,2-Diphenylethenyl)-1-phenyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B14322877
CAS No.: 105434-80-8
M. Wt: 387.5 g/mol
InChI Key: IJINLZFKCQXPDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,2-Diphenylethenyl)-1-phenyl-1,2,3,4-tetrahydroquinoline is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrahydroquinoline core substituted with a diphenylethenyl group, which imparts distinct chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2-Diphenylethenyl)-1-phenyl-1,2,3,4-tetrahydroquinoline typically involves the reaction of 1-phenyl-1,2,3,4-tetrahydroquinoline with 2,2-diphenylethenyl halides under basic conditions. The reaction is usually carried out in an inert atmosphere, such as argon, to prevent oxidation. Common solvents used include toluene or dichloromethane, and the reaction is often catalyzed by a base like potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2,2-Diphenylethenyl)-1-phenyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the double bonds in the diphenylethenyl group to single bonds.

    Substitution: Electrophilic substitution reactions can occur at the phenyl rings or the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: Saturated hydrocarbons and reduced quinoline derivatives.

    Substitution: Halogenated quinoline compounds.

Scientific Research Applications

6-(2,2-Diphenylethenyl)-1-phenyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2,2-Diphenylethenyl)-1-phenyl-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets such as enzymes and receptors. The diphenylethenyl group can engage in π-π interactions with aromatic residues in proteins, while the quinoline core can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,2-Diphenylethenyl)-1-phenyl-1,2,3,4-tetrahydroquinoline is unique due to its tetrahydroquinoline core, which provides additional sites for functionalization and potential biological activity. This distinguishes it from other diphenylethenyl-substituted compounds that primarily focus on optoelectronic properties.

Properties

CAS No.

105434-80-8

Molecular Formula

C29H25N

Molecular Weight

387.5 g/mol

IUPAC Name

6-(2,2-diphenylethenyl)-1-phenyl-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C29H25N/c1-4-11-24(12-5-1)28(25-13-6-2-7-14-25)22-23-18-19-29-26(21-23)15-10-20-30(29)27-16-8-3-9-17-27/h1-9,11-14,16-19,21-22H,10,15,20H2

InChI Key

IJINLZFKCQXPDG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)C=C(C3=CC=CC=C3)C4=CC=CC=C4)N(C1)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.